molecular formula C20H13NO4 B2642366 1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid CAS No. 333351-49-8

1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

Cat. No. B2642366
CAS RN: 333351-49-8
M. Wt: 331.327
InChI Key: GTVCVDZZVCAZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid, also known as DIQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. DIQ belongs to the family of isoquinoline carboxylic acids and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Organotin(IV) Carboxylates Synthesis

Xiao Xiao et al. (2013) reported on the synthesis of a series of organotin carboxylates based on amide carboxylic acids, including compounds derived from 1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetic acid and 3-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid. These compounds were characterized using elemental analysis, IR, 1H and 13C NMR spectroscopy, and X-ray crystallography diffraction analyses. The study highlighted the versatile coordination modes and diverse molecular architectures of amide carboxylic acids in organotin carboxylates, contributing to the understanding of their supramolecular structures (Xiao et al., 2013).

Antitumor Activities and Fluorescence

The self-assembly of organotin carboxylates using derivatives of 1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl-propionic acid produced novel compounds with interesting properties. Xiao Xiao et al. (2019) synthesized and characterized these compounds, revealing their hexanuclear cage structures. The preliminary study of the fluorescence activity and antitumor activities provided insights into their potential biomedical applications (Xiao et al., 2019).

Cytotoxic Activity of Naphthalimide Derivatives

Marinov et al. (2019) synthesized 1,8-Naphthalimide derivatives, including those with non-protein amino acids, and assessed their cytotoxic effects against human tumor cell lines. The study demonstrated that these compounds, especially a cyclohexane-1-carboxylic acid derivative, inhibited the growth of malignant cells at micromolar concentrations, indicating their potential as anticancer agents (Marinov et al., 2019).

Aggregation Enhanced Emission

Srivastava et al. (2016) explored the photophysical properties of 1,8-naphthalimide based compounds, including those derived from 1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl-benzoic acid. Their findings on aggregation-enhanced emission and solid-state emission provided valuable insights for the development of new materials with potential applications in sensing and imaging (Srivastava et al., 2016).

properties

IUPAC Name

2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c1-11-5-7-12(8-6-11)21-18(22)15-4-2-3-13-14(20(24)25)9-10-16(17(13)15)19(21)23/h2-10H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVCVDZZVCAZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)O)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid

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